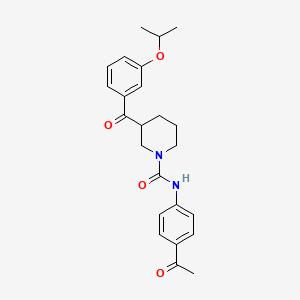
1-(4-biphenylylmethyl)-4-(2-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-biphenylylmethyl)-4-(2-methylphenyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of neuropharmacology.
Mécanisme D'action
1-(4-biphenylylmethyl)-4-(2-methylphenyl)piperazine acts as a non-selective serotonin and dopamine receptor agonist, leading to increased levels of these neurotransmitters in the brain. This results in the stimulation of the central nervous system, leading to increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
1-(4-biphenylylmethyl)-4-(2-methylphenyl)piperazine has been shown to increase heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and serotonin in the brain, resulting in feelings of euphoria and increased energy. However, prolonged use of 1-(4-biphenylylmethyl)-4-(2-methylphenyl)piperazine can lead to negative side effects such as anxiety, paranoia, and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-biphenylylmethyl)-4-(2-methylphenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, making it a well-understood compound. However, its potential side effects and toxicity limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 1-(4-biphenylylmethyl)-4-(2-methylphenyl)piperazine. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, further investigation into its mechanism of action and potential side effects could help to better understand its therapeutic potential. Finally, the development of safer and more effective derivatives of 1-(4-biphenylylmethyl)-4-(2-methylphenyl)piperazine could lead to the development of new and improved drugs for the treatment of neurological disorders.
Méthodes De Synthèse
1-(4-biphenylylmethyl)-4-(2-methylphenyl)piperazine can be synthesized through a multi-step process involving the reaction of 1,4-dibromobenzene with 2-methylphenylamine to form 1-(2-methylphenyl)-4-(4-bromophenyl)piperazine. The product is then reacted with benzyl chloride to obtain 1-(4-biphenylylmethyl)-4-(2-methylphenyl)piperazine.
Applications De Recherche Scientifique
1-(4-biphenylylmethyl)-4-(2-methylphenyl)piperazine has been extensively studied for its potential therapeutic applications, particularly in the field of neuropharmacology. It has been shown to act as a central nervous system stimulant and has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
1-(2-methylphenyl)-4-[(4-phenylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2/c1-20-7-5-6-10-24(20)26-17-15-25(16-18-26)19-21-11-13-23(14-12-21)22-8-3-2-4-9-22/h2-14H,15-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGGKCSNYQHDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-4-[(4-phenylphenyl)methyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-5-[1-(methylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6046669.png)
![1-[2-(4-chlorophenyl)ethyl]-N-(2-ethoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6046676.png)
![4-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B6046692.png)
![5-ethyl-6-hydroxy-3-(2-methylphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6046698.png)

![N-{[(4-chloro-2,5-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6046715.png)
![2-[(5-butyl-5-cyclohexyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)thio]acetamide](/img/structure/B6046716.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}propanamide](/img/structure/B6046737.png)
![1-(ethylsulfonyl)-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-3-piperidinecarbohydrazide](/img/structure/B6046740.png)
![1-(3,4-dimethylphenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6046761.png)
![N-1,3-benzothiazol-2-yl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B6046767.png)

![1-(1-piperidinyl)-3-[2-({[3-(3-pyridinyloxy)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6046781.png)
